1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester
Description
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic acid pinacol ester (CAS: 1082503-77-2) is a boronic ester derivative featuring a pyrazole core substituted at the 4-position with a boronate pinacol ester group and at the 1-position with a 3-hydroxy-3-methylbutyl chain. Its molecular formula is C₁₃H₂₃BN₂O₃, with a molecular weight of 266.14 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with palladium catalysis, enabling the synthesis of biaryl structures in pharmaceutical and materials science research .
Key structural features include:
Properties
Molecular Formula |
C14H25BN2O3 |
|---|---|
Molecular Weight |
280.17 g/mol |
IUPAC Name |
2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C14H25BN2O3/c1-12(2,18)7-8-17-10-11(9-16-17)15-19-13(3,4)14(5,6)20-15/h9-10,18H,7-8H2,1-6H3 |
InChI Key |
RTGWUGNBBRLLLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Nitrogen
The introduction of the 3-hydroxy-3-methylbutyl group onto the pyrazole nitrogen necessitates careful selection of alkylating agents and reaction conditions. A two-step protection-deprotection strategy is often employed to preserve the tertiary alcohol’s integrity:
Protection of 3-Hydroxy-3-methylbutanol :
The hydroxyl group is protected as a trimethylsilyl (TMS) ether using chlorotrimethylsilane in the presence of imidazole. This prevents undesired side reactions during alkylation.Alkylation of Pyrazole :
Deprotonation of pyrazole with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 3-(trimethylsilyloxy)-3-methylbutyl bromide, yields 1-(3-(trimethylsilyloxy)-3-methylbutyl)pyrazole. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) affords 1-(3-hydroxy-3-methylbutyl)pyrazole.
Reaction Conditions :
- Solvent: THF, anhydrous
- Temperature: 0°C to room temperature
- Yield: 78–85% (over two steps)
Halogenation at the Pyrazole 4-Position
Bromination Strategies
Regioselective bromination at the pyrazole’s 4-position is achieved using $$ N $$-bromosuccinimide (NBS) in dimethylformamide (DMF) at elevated temperatures. The electron-donating 3-hydroxy-3-methylbutyl group directs electrophilic substitution to the 4-position via resonance stabilization.
$$
\text{1-(3-Hydroxy-3-methylbutyl)pyrazole} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{4-Bromo-1-(3-hydroxy-3-methylbutyl)pyrazole}
$$
Optimization Insights :
- Catalyst : Lewis acids like FeCl₃ (5 mol%) enhance regioselectivity.
- Yield : 90–92%
- Purity : >98% (HPLC)
Miyaura Borylation for Boronic Ester Installation
Reaction Mechanism and Catalysis
The Miyaura borylation transforms the 4-bromo intermediate into the target boronic ester via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). Key considerations include:
- Catalyst System : Pd(dppf)Cl₂ (1–2 mol%) exhibits superior activity over Pd(PPh₃)₄ due to enhanced stability under aerobic conditions.
- Base : Potassium acetate (KOAc) facilitates transmetallation while minimizing protodeboronation.
- Solvent : 1,4-Dioxane or toluene, chosen for their ability to solubilize boron reagents and tolerate high temperatures.
$$
\text{4-Bromo-1-(3-hydroxy-3-methylbutyl)pyrazole} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester}
$$
Industrial Scalability
Large-scale production employs continuous flow reactors to mitigate exothermic risks and improve mass transfer. Automated temperature control (80–100°C) and in-line purification (cation-exchange resins) achieve yields of 88–90% with <1% residual palladium.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitrogen Alkylation | Silyl protection | NaH, THF, 0°C to rt | 85 | 97 |
| Bromination | NBS/FeCl₃ | DMF, 80°C, 12 h | 92 | 98 |
| Miyaura Borylation | Pd(dppf)Cl₂, B₂Pin₂ | 1,4-Dioxane, 100°C, 6 h | 89 | 99 |
Key Observations :
- The silyl protection-deprotection strategy outperforms direct alkylation (yield increase: 15–20%).
- FeCl₃-catalyzed bromination reduces reaction time from 24 h to 12 h compared to uncatalyzed methods.
- Pd(dppf)Cl₂ reduces catalyst loading by 50% relative to Pd(PPh₃)₄ while maintaining yield.
Challenges and Mitigation Strategies
Boronate Stability
The boronic ester’s susceptibility to hydrolysis mandates anhydrous conditions during synthesis and storage. Lyophilization under nitrogen and stabilization with triethylamine (1–2 eq) extend shelf life to >12 months at –20°C.
Regioselectivity in Halogenation
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Transesterification: The boronic ester can undergo transesterification reactions with alcohols, leading to the formation of new boronic esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as sodium hydroxide, potassium carbonate, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
New Boronic Esters: Formed through transesterification reactions.
Scientific Research Applications
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biological Research: Investigated for its potential as a biochemical probe and in drug discovery.
Mechanism of Action
The primary mechanism of action for 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Variations in Pyrazole-Boronic Acid Pinacol Esters
The following table summarizes structural differences and similarities between the target compound and its analogs:
Key Observations :
- Hydrophilicity: The hydroxyl group in the target compound enhances polarity compared to non-polar analogs like 1-(3-methylbutyl) derivatives, impacting solubility in aqueous-organic mixed solvents .
- Steric Effects : Bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) reduce coupling efficiency in Suzuki reactions, whereas smaller chains (e.g., methoxyethyl) improve reaction kinetics .
- Biological Activity : Compounds with azetidine or Boc-protected groups show higher affinity for kinase targets due to conformational rigidity .
Biological Activity
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester (CAS No. 1430727-39-1) is a boronic ester derivative notable for its applications in organic synthesis, particularly in coupling reactions like the Suzuki-Miyaura reaction. While comprehensive biological activity data specific to this compound is limited, its structural characteristics suggest potential interactions with biological targets, particularly in medicinal chemistry.
- Molecular Formula : C14H25BN2O3
- Molecular Weight : 280.17 g/mol
- SMILES Notation : CC(C)(O)CCn1cc(cn1)B2OC(C)(C)C(C)(C)O2
Biological Activity Overview
Boronic acids and their derivatives are known to exhibit various biological activities, primarily due to their ability to form reversible covalent bonds with diols, such as sugars and other biological molecules. This property is significant in several biochemical pathways and therapeutic applications.
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester may interact with:
- Enzymes : The reversible covalent bonding capability allows these compounds to inhibit or modulate enzyme activity, particularly those involved in metabolic pathways.
- Receptors : Boronic acids can bind to specific receptors, potentially influencing signaling pathways relevant to disease states.
Study on Boronic Acids
A study highlighted the interaction of boronic acids with saccharides and proteins, demonstrating their utility in biochemical applications. The findings indicated that boronic acids could form stable complexes with sugars, which might be relevant for drug design targeting glycoproteins or enzymes that utilize carbohydrates as substrates .
Binding Affinity Data
Table 1 summarizes the binding affinities of various boronic acids for saccharides, which may provide insights into the potential biological interactions of 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester.
| Compound | d-Fructose (K_a M^-1) | d-Glucose (K_a M^-1) | Neu5Ac (K_a M^-1) |
|---|---|---|---|
| PBA | 128 ± 20 | 5 ± 1 | 13 ± 1 |
| BL | 336 ± 43 | 28 ± 4 | 43 ± 5 |
| BOL | 23 ± 2 | 1.7 ± 0.1 | 6.0 ± 0.5 |
Note: PBA = Phenylboronic Acid; BL = Boronic Acid with high oxidative stability; BOL = Compound under study.
Potential Applications
Given its structural features and the known properties of boronic acids:
- Drug Discovery : The compound may serve as a lead structure for developing new therapeutics targeting carbohydrate-binding proteins or enzymes involved in metabolic diseases.
- Diagnostics : Its ability to bind sugars could be explored for developing biosensors or diagnostic tools for conditions like diabetes.
Q & A
Q. What is the recommended synthetic route for 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester?
The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:
- Protection : Introduce the 3-hydroxy-3-methylbutyl group via nucleophilic substitution or coupling reactions.
- Borylation : React the pyrazole intermediate with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) at 60–80°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key challenges include avoiding hydrolysis of the boronic ester and ensuring regioselectivity during substitution .
Q. What are the critical parameters for optimizing yield during synthesis?
- Solvent : Polar aprotic solvents (THF, dioxane) enhance reaction homogeneity and boron reagent solubility .
- Catalyst : Palladium complexes (e.g., PdCl₂(PPh₃)₂) at 0.5–2 mol% loading improve cross-coupling efficiency .
- Temperature : Maintain 60–90°C to balance reaction rate and side-product formation .
- Atmosphere : Conduct reactions under nitrogen to prevent oxidation of intermediates .
Q. How should this compound be stored to ensure stability?
- Conditions : Store in sealed, moisture-resistant containers under inert gas (argon/nitrogen) at 2–8°C .
- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps. Avoid prolonged exposure to humidity, which can hydrolyze the pinacol ester .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized given steric hindrance from the 3-hydroxy-3-methylbutyl group?
The bulky substituent may slow Suzuki-Miyaura couplings. Mitigation strategies include:
- Catalyst Selection : Use electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition .
- Solvent Polarity : Increase polarity (e.g., DMF/H₂O mixtures) to stabilize transition states .
- Microwave Assistance : Apply microwave irradiation (100–120°C, 30 min) to accelerate sluggish reactions .
Q. What analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., pyrazole C-H at δ 7.5–8.0 ppm, pinacol methyl groups at δ 1.0–1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C₁₄H₂₄BN₂O₃: calc. 297.18) .
- Infrared (IR) Spectroscopy : Peaks at 1340–1280 cm⁻¹ (B-O) and 1600–1500 cm⁻¹ (pyrazole ring) validate functional groups .
Q. How does the hydroxymethyl substituent influence reactivity compared to other boronic esters?
The 3-hydroxy-3-methylbutyl group:
- Enhances Solubility : Improves miscibility in polar reaction media (e.g., ethanol/water) for bioconjugation applications .
- Steric Effects : Reduces coupling efficiency with bulky aryl halides but stabilizes intermediates via hydrogen bonding .
- Hydrolysis Sensitivity : Requires stricter anhydrous conditions compared to non-hydroxylated analogs .
Q. What impurities are common in synthesis, and how are they removed?
- Byproducts : Unreacted boronic acid (from incomplete esterification) and deprotected pyrazole derivatives.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar impurities. For non-polar contaminants, silica gel chromatography with hexane/acetone (7:3) is recommended .
Methodological Considerations
- Data Contradictions : Some studies report lower yields with Pd(OAc)₂ vs. PdCl₂ catalysts for sterically hindered substrates. Systematic screening of ligand-catalyst pairs (e.g., XPhos vs. SPhos) is advised .
- Reaction Scalability : Pilot-scale synthesis (≥10 g) may require flow chemistry systems to maintain temperature control and avoid exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
